Cas no 147384-55-2 (2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-)

2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- structure
147384-55-2 structure
Productnaam:2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-
CAS-nummer:147384-55-2
MF:C31H40O8
MW:540.644510269165
CID:205685
PubChem ID:6438423

2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)-
    • (2E,4E,6E,8E)-12-[[(3R,4aS,8R,10S,10aS,10bR)-3-hydroxy-4a,8,10b-trimethyl-1-oxo-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid
    • 2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4
    • Calbistrin A
    • (2E,4E,6E,8E)-12-[[(3R,4aS,8R,10S,10aS,10bR)-3-hydroxy-4a,8,10b-trimethyl-1-oxo-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxo-dodeca-2,4,6,8-tetraenoic acid
    • 2,4,6,8-Dodecatetraenedioic acid, 10-hydroxy-5,9,11-trimethyl-, 12-(2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho(2,1-b)pyran-10-yl) ester
    • 147384-55-2
    • 2,4,6,8-Dodecatetraenedioic acid, 10-hydroxy-5,9,11-trimethyl-,12-(2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl--1-oxo-1H-naphtho(2,1-b)pyran-10-yl) ester
    • Inchi: InChI=1S/C31H40O8/c1-18(10-8-12-25(33)34)9-7-11-20(3)28(36)21(4)29(37)38-23-16-19(2)15-22-13-14-30(5)31(6,27(22)23)24(32)17-26(35)39-30/h7-15,19,21,23,26-28,35-36H,16-17H2,1-6H3,(H,33,34)/b9-7+,12-8+,18-10+,20-11+/t19-,21?,23-,26+,27+,28?,30-,31+/m0/s1
    • InChI-sleutel: YKPRQPBIYQBKND-IXBFLDGTSA-N
    • LACHT: OC(/C=C/C=C(/C=C/C=C(/C(C(C(O[C@H]1C[C@@H](C)C=C2[C@H]1[C@]1(C(=O)C[C@H](O)O[C@]1(C=C2)C)C)=O)C)O)\C)\C)=O

Berekende eigenschappen

  • Exacte massa: 540.2724
  • Monoisotopische massa: 540.27231823g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 4
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 130Ų
  • XLogP3: 4

Experimentele eigenschappen

  • PSA: 130.36

2,4,6,8-Dodecatetraenedioicacid, 10-hydroxy-5,9,11-trimethyl-,12-[(3R,4aR,8S,10S,10aS,10bR)-2,3,4a,8,9,10,10a,10b-octahydro-3-hydroxy-4a,8,10b-trimethyl-1-oxo-1H-naphtho[2,1-b]pyran-10-yl]ester, (2E,4E,6E,8E,10R,11S)- Gerelateerde literatuur

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